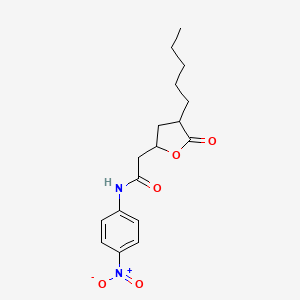
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound features a nitrophenyl group and an oxolan ring, which are known to impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide typically involves the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an epoxide.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitrophenyl-substituted oxolan derivative with an acyl chloride or an anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxolan ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-oxopropanamide: Similar structure but with a simpler oxo group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)propionamide: Similar structure with a propionamide group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)butanamide: Similar structure with a butanamide group.
Uniqueness
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is unique due to the specific combination of the nitrophenyl group and the oxolan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
304872-25-1 |
|---|---|
Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C17H22N2O5/c1-2-3-4-5-12-10-15(24-17(12)21)11-16(20)18-13-6-8-14(9-7-13)19(22)23/h6-9,12,15H,2-5,10-11H2,1H3,(H,18,20) |
InChI Key |
SUDVXKUSTUNRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(OC1=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















